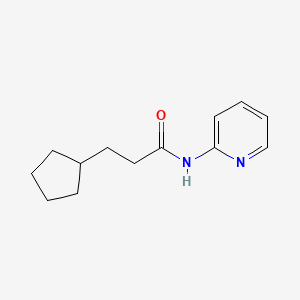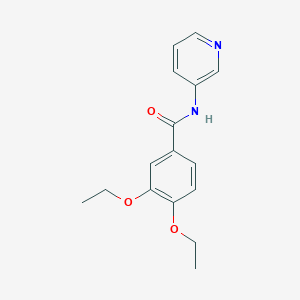
3,4-diethoxy-N-3-pyridinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diethoxy-N-3-pyridinylbenzamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since become the most common active ingredient in insect repellents worldwide. DEET is a colorless and odorless liquid that is effective against a wide range of insects, including mosquitoes, ticks, and fleas.
Mechanism of Action
The exact mechanism of action of 3,4-diethoxy-N-3-pyridinylbenzamide is not fully understood, but it is believed to work by interfering with the insect's olfactory system. 3,4-diethoxy-N-3-pyridinylbenzamide has been shown to inhibit the activity of odorant receptors in mosquitoes, which reduces their ability to locate and bite humans. 3,4-diethoxy-N-3-pyridinylbenzamide may also interfere with the insect's ability to detect carbon dioxide, which is a key attractant for many insects.
Biochemical and Physiological Effects:
3,4-diethoxy-N-3-pyridinylbenzamide has been shown to have low toxicity in mammals, including humans. It is rapidly absorbed through the skin and metabolized in the liver to form inactive metabolites. 3,4-diethoxy-N-3-pyridinylbenzamide has been shown to have no significant effects on the nervous system, cardiovascular system, or reproductive system in humans. However, some studies have suggested that 3,4-diethoxy-N-3-pyridinylbenzamide may have a mild irritant effect on the skin and eyes.
Advantages and Limitations for Lab Experiments
3,4-diethoxy-N-3-pyridinylbenzamide is a valuable tool for researchers studying the behavior and physiology of insects. It is effective against a wide range of insects and can be used in a variety of experimental settings. However, 3,4-diethoxy-N-3-pyridinylbenzamide has some limitations for lab experiments. It is volatile and can evaporate quickly, which can make it difficult to maintain a consistent concentration in experimental setups. 3,4-diethoxy-N-3-pyridinylbenzamide can also have a mild irritant effect on the skin and eyes, which can be a concern for researchers working with large quantities of the compound.
Future Directions
There are several potential future directions for research on 3,4-diethoxy-N-3-pyridinylbenzamide. One area of interest is the development of more effective and longer-lasting insect repellents. Researchers are also exploring the use of 3,4-diethoxy-N-3-pyridinylbenzamide in combination with other insect repellents to enhance its effectiveness. Another area of interest is the potential use of 3,4-diethoxy-N-3-pyridinylbenzamide in the control of insect-borne diseases, such as malaria and Zika virus. Finally, researchers are exploring the potential use of 3,4-diethoxy-N-3-pyridinylbenzamide in the development of new insecticides that are more environmentally friendly and less toxic than current insecticides.
Synthesis Methods
3,4-diethoxy-N-3-pyridinylbenzamide is synthesized through a multi-step process that involves the reaction of 3-pyridinecarboxylic acid with ethyl orthoformate to form 3-pyridinecarboxylic acid ethyl ester. This intermediate is then reacted with 3,4-diethoxybenzoyl chloride to form 3,4-diethoxy-N-3-pyridinylbenzamide. The final product is purified through recrystallization and is obtained as a white crystalline solid.
Scientific Research Applications
3,4-diethoxy-N-3-pyridinylbenzamide has been extensively studied for its insect repellent properties. It is used in a variety of applications, including personal insect repellents, agricultural insecticides, and military insect repellents. 3,4-diethoxy-N-3-pyridinylbenzamide is also used in laboratory experiments to study the behavior and physiology of insects. It is a valuable tool for researchers studying the transmission of insect-borne diseases, such as malaria and Zika virus.
properties
IUPAC Name |
3,4-diethoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-20-14-8-7-12(10-15(14)21-4-2)16(19)18-13-6-5-9-17-11-13/h5-11H,3-4H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMASNMDHGVPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-2-quinazolinamine](/img/structure/B5841854.png)
![2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5841858.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea](/img/structure/B5841866.png)

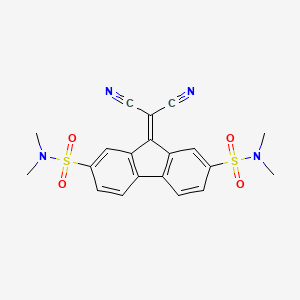
![6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5841884.png)
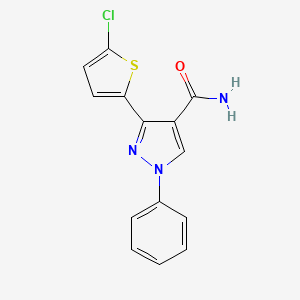
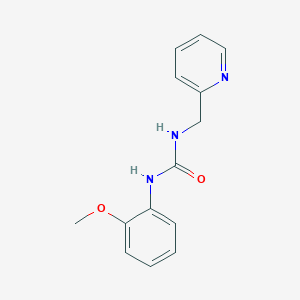
![4-{[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid](/img/structure/B5841906.png)
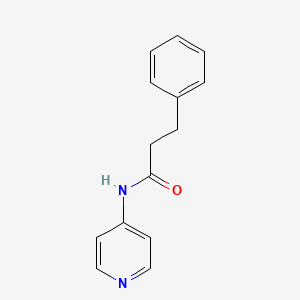
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5841942.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5841952.png)
